![molecular formula C11H17ClN2O B13612809 N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes an aminoethyl group attached to a phenyl ring, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and ethylamine.
Formation of Intermediate: The reaction between 4-bromoacetophenone and ethylamine leads to the formation of an intermediate compound, 4-(1-aminoethyl)acetophenone.
Amidation Reaction: The intermediate undergoes an amidation reaction with propanoyl chloride to form N-[4-(1-aminoethyl)phenyl]propanamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and nitro groups (NO2) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the aminoethyl group can lead to the formation of N-[4-(1-aminoethyl)phenyl]propanamide oxides.
Reduction: Reduction can produce N-[4-(1-aminoethyl)phenyl]propanamide amines.
Substitution: Substitution reactions can yield various substituted derivatives of N-[4-(1-aminoethyl)phenyl]propanamide.
Scientific Research Applications
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of various biochemical products and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylpropanamide: Similar structure but lacks the aminoethyl group.
N-(4-aminophenyl)propanamide: Contains an amino group attached to the phenyl ring.
N-(4-ethylphenyl)propanamide: Features an ethyl group instead of an aminoethyl group.
Uniqueness
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H17ClN2O |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3,(H,13,14);1H |
InChI Key |
UQONKMNPCSREFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


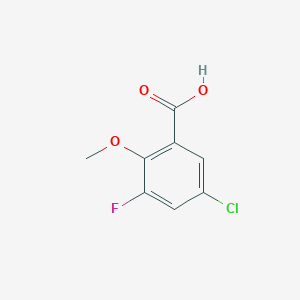

![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)
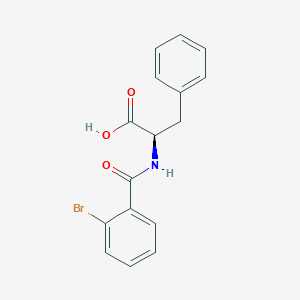
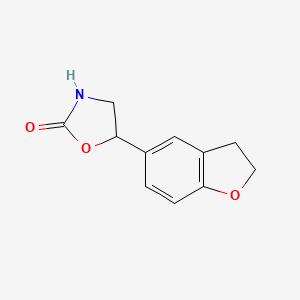
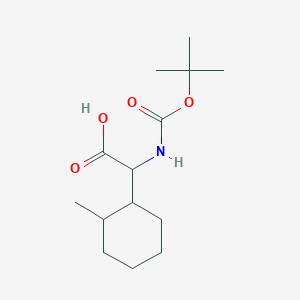
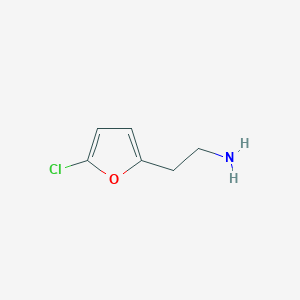
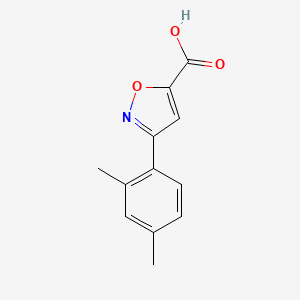
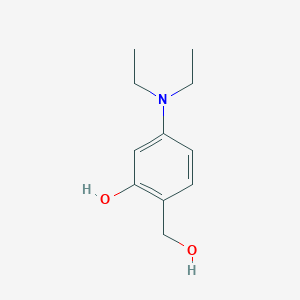
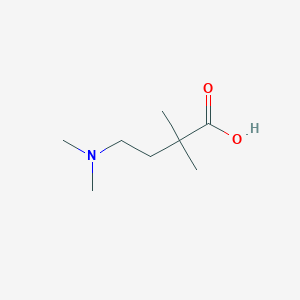
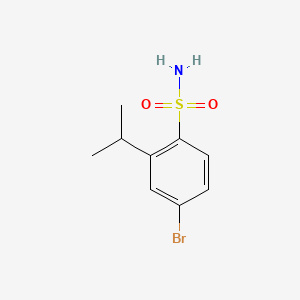
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)


